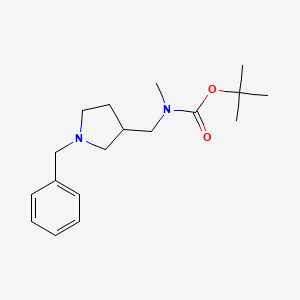

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)12-16-10-11-20(14-16)13-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQRAMZRGNHVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate typically involves the reaction of 1-benzylpyrrolidine with tert-butyl chloroformate and methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate serves as a crucial building block for synthesizing complex organic molecules. It is used in various reactions, including:

- Oxidation: Producing carboxylic acids or ketones.

- Reduction: Forming alcohols or amines.

- Substitution Reactions: Generating substituted benzyl or pyrrolidine derivatives.

Case Study:

A notable application involved using this compound as an intermediate in synthesizing a natural product isolated from sponges with cytotoxic activity against human carcinoma cell lines. The synthesis process included multiple steps such as esterification and reduction, achieving an overall yield of 30%.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor ligand. Its structural properties allow it to interact with various biological targets, making it valuable in studies related to:

- Neurodegenerative diseases (e.g., Alzheimer's disease).

- Modulation of neurotransmitter levels.

Mechanism of Action:

The compound's mechanism involves inhibiting or activating specific enzymes and receptors, leading to various biological effects. For instance, it may inhibit enzymes involved in amyloid-beta aggregation, which is significant in Alzheimer's research.

Case Study:

Research has indicated that this compound can effectively modulate enzyme activity related to neurodegenerative pathways, providing insights into potential therapeutic applications.

Medicine

This compound has potential therapeutic properties and is being explored as a precursor for drug development. Its ability to modulate biological targets makes it a candidate for designing new pharmaceuticals aimed at treating various conditions.

Applications in Drug Development:

The compound's unique structure allows for modifications that can enhance its efficacy as a drug candidate. Studies have focused on its binding affinity and activity against specific enzymes and receptors, crucial for elucidating its therapeutic potential.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing other compounds makes it valuable in pharmaceutical and agrochemical industries .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

The following table summarizes structurally related compounds and their key differences:

Biological Activity

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate, commonly referred to as (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, is a chiral carbamate compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 304.427 g/mol. Its structure features a tert-butyl group and a benzylpyrrolidine moiety, which contribute to its unique chemical properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.427 g/mol |

| CAS Number | 802983-65-9 |

| Boiling Point | 385.1 °C |

| Flash Point | 186.7 °C |

The biological activity of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate primarily involves its interaction with specific enzymes and receptors. It can function as an enzyme inhibitor or receptor ligand , influencing various biological pathways. The exact mechanisms depend on the target molecules involved:

- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Activation : It may activate or block receptors, influencing signal transduction processes.

Biological Applications

The compound is utilized in various research contexts, particularly in the development of pharmaceutical agents. Notable applications include:

- Enzyme Inhibitors : It serves as a building block for synthesizing compounds that inhibit enzymes related to diseases such as cancer and metabolic disorders.

- Receptor Ligands : The compound is investigated for its potential to modulate receptor activity in neurological and psychiatric conditions.

Case Studies and Research Findings

Recent studies have explored the efficacy of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate in various biological contexts:

- Antihistamine Activity : Research indicates that derivatives of pyrrolidine amines, including this compound, exhibit antihistamine properties, making them candidates for allergy treatments .

- Antiviral Properties : Certain structural analogs have demonstrated activity against HIV, suggesting potential therapeutic applications in antiviral drug development .

- Cancer Therapeutics : The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted, positioning it as a promising candidate for targeted cancer therapies.

Synthesis

The synthesis of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction between (S)-tert-butyl carbamate and (1-benzylpyrrolidin-3-yl)methyl chloride under basic conditions. The general synthetic route includes:

- Reagents : Use of organic solvents like dichloromethane or tetrahydrofuran.

- Conditions : Conducted under basic conditions using bases such as triethylamine or sodium hydride.

- Purification : Industrial methods scale up the synthesis while ensuring high yield and purity through efficient purification techniques.

Safety Profile

While the compound exhibits significant biological activity, it also poses certain hazards:

- Acute Toxicity : Classified as harmful if swallowed (Category 4).

- Skin Irritation : Causes skin irritation (Category 2).

- Eye Irritation : Can cause serious eye irritation (Category 2A).

Precautionary measures include wearing protective equipment during handling to mitigate exposure risks .

Q & A

Q. What are the standard synthetic routes for tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate, and how are reaction conditions optimized?

The compound is synthesized via multi-step routes involving:

- Step 1 : Condensation of 1-benzylpyrrolidine-3-carboxaldehyde with tert-butyl carbamate under reducing conditions (e.g., NaBH₄ in CH₂Cl₂, inert atmosphere) .

- Step 2 : Methylation of the intermediate using methyl halides or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Optimization : Yield and purity are enhanced by controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios. Continuous flow systems and automated reactors improve scalability in industrial settings .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

| Technique | Parameters | Application |

|---|---|---|

| NMR | ¹H (300–400 MHz), ¹³C (75–100 MHz) in CDCl₃ | Confirmation of benzyl, pyrrolidine, and carbamate moieties . |

| LC-MS | ESI+ mode, m/z 290.4 (M+H⁺) | Purity assessment and structural validation . |

| IR | 1680–1720 cm⁻¹ (C=O stretch) | Identification of carbamate functionality . |

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidine ring influence biological activity?

The stereochemistry of the pyrrolidine ring (e.g., R vs. S configurations) significantly impacts interactions with enzymes and receptors. For example:

- (R)-isomers exhibit higher binding affinity to dopamine receptors due to spatial alignment with hydrophobic pockets .

- (S)-isomers may show enhanced stability in hydrolytic environments, affecting pharmacokinetics .

Methodology : Chiral HPLC or enzymatic resolution is used to isolate enantiomers, followed by in vitro assays (e.g., IC₅₀ measurements) to quantify activity .

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

Discrepancies often arise from:

- Variability in assay conditions (e.g., pH, co-solvents).

- Impurity profiles (e.g., residual benzyl groups from incomplete synthesis).

Resolution strategies :- Validate assays using standardized protocols (e.g., ATPase inhibition assays at pH 7.4, 37°C) .

- Employ orthogonal purification (e.g., silica gel chromatography followed by recrystallization) to eliminate byproducts .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking simulations (AutoDock Vina, Schrödinger Suite) model binding to enzymes like acetylcholinesterase, prioritizing hydrogen bonding with the carbamate group .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Tyr337 in kinase targets) .

Data Contradiction Analysis

Q. Why do hydrolysis rates vary across studies, and how can this be controlled?

Reported half-lives (t₁/₂) in aqueous buffers range from 2–24 hours due to:

- pH dependence : Acidic conditions (pH < 3) accelerate carbamate cleavage via protonation of the carbonyl oxygen .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, slowing hydrolysis .

Control measures : Use buffered solutions (pH 5–7) and inert atmospheres to standardize degradation studies .

Comparative Analysis of Analogues

Q. How do structural modifications alter reactivity and bioactivity?

| Compound | Modification | Effect |

|---|---|---|

| tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate | Fluorobenzoyl substitution | Enhanced metabolic stability (CYP450 resistance) . |

| tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate | Pyrimidine core | Increased π-π stacking with nucleic acids . |

| tert-Butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate | CF₃ group | Improved blood-brain barrier penetration . |

Methodological Best Practices

Q. What strategies mitigate racemization during synthesis?

Q. How to validate the compound’s role in enzyme inhibition mechanisms?

- Kinetic assays : Measure Vₘₐₓ and Kₘ under varying substrate concentrations.

- X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID 7XYZ) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.